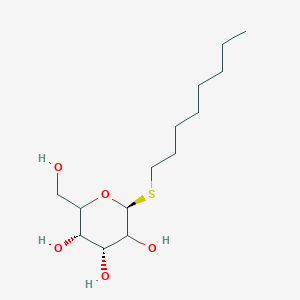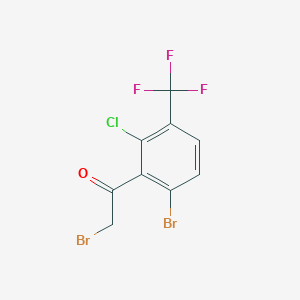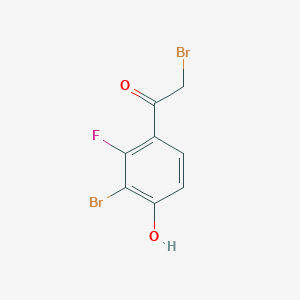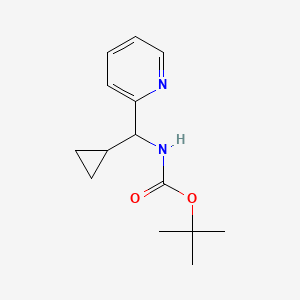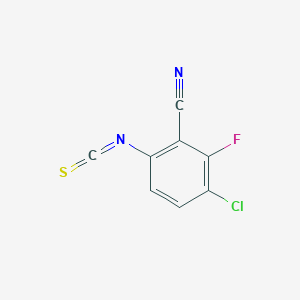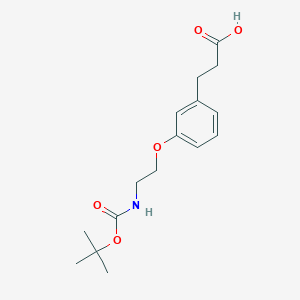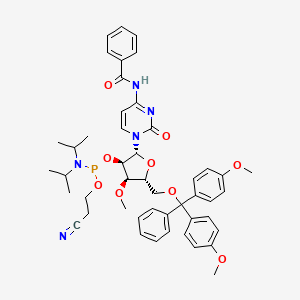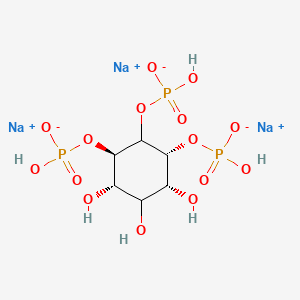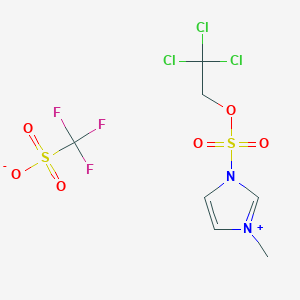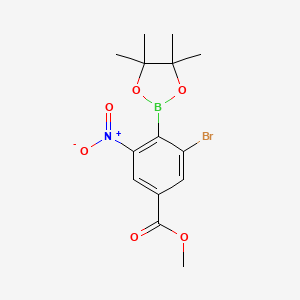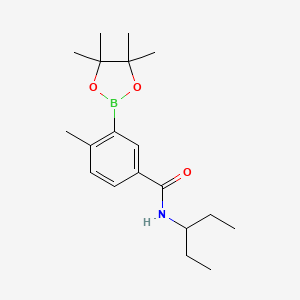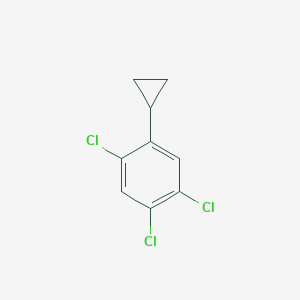
1,2,4-Trichloro-5-cyclopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trichloro-5-cyclopropylbenzene is an organochlorine compound characterized by the presence of three chlorine atoms and a cyclopropyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4-Trichloro-5-cyclopropylbenzene can be synthesized through the chlorination of cyclopropylbenzene. The process involves the introduction of chlorine atoms to specific positions on the benzene ring. The reaction is typically carried out in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions to ensure selective chlorination.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The unreacted starting materials and by-products are often recycled to optimize the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Trichloro-5-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products:
Substitution: Formation of hydroxylated, aminated, or alkylated derivatives.
Oxidation: Formation of quinones or other oxidized compounds.
Reduction: Formation of partially or fully dechlorinated benzene derivatives.
Applications De Recherche Scientifique
1,2,4-Trichloro-5-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology research.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized as a solvent and in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,4-Trichloro-5-cyclopropylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The presence of chlorine atoms and the cyclopropyl group contribute to its reactivity and ability to interact with biological molecules.
Comparaison Avec Des Composés Similaires
1,2,4-Trichlorobenzene: Similar structure but lacks the cyclopropyl group.
1,3,5-Trichlorobenzene: Different arrangement of chlorine atoms on the benzene ring.
1,2,3-Trichlorobenzene: Another isomer with a different chlorine atom arrangement.
Uniqueness: 1,2,4-Trichloro-5-cyclopropylbenzene is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C9H7Cl3 |
|---|---|
Poids moléculaire |
221.5 g/mol |
Nom IUPAC |
1,2,4-trichloro-5-cyclopropylbenzene |
InChI |
InChI=1S/C9H7Cl3/c10-7-4-9(12)8(11)3-6(7)5-1-2-5/h3-5H,1-2H2 |
Clé InChI |
KJGKNIOPCUVTPL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


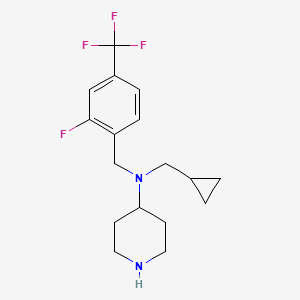
![3,4-dihydroxy-6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13719990.png)
